{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol
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Overview
Description
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol is a chemical compound with the molecular formula C8H8BrNO3 It is characterized by a bromine atom attached to a dioxinopyridine ring system, which is further connected to a methanol group
Preparation Methods
The synthesis of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol typically involves the bromination of a precursor dioxinopyridine compound followed by the introduction of a methanol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the dioxinopyridine ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOCH3) for methoxy substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}aldehyde or {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}carboxylic acid.
Scientific Research Applications
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the dioxinopyridine ring system play crucial roles in its binding affinity and specificity. The methanol group can also participate in hydrogen bonding interactions, further influencing its mechanism of action.
Comparison with Similar Compounds
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol can be compared with other similar compounds, such as:
Allylamine: An organic compound with the formula C3H7N, known for its use in the synthesis of pharmaceuticals and polymers.
2-bromo-3-(4-isobutylphenyl)propanoic acid compound with cyclohexanamine: A compound used in early discovery research, with a similar bromine substitution on an aromatic ring.
The uniqueness of this compound lies in its dioxinopyridine ring system, which imparts distinct chemical and biological properties compared to other brominated compounds.
Properties
CAS No. |
2567502-58-1 |
---|---|
Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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